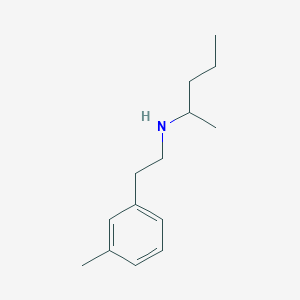
3-(2,3-Difluorobenzyl)azetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-Difluorobenzyl)azetidin-3-ol is a chemical compound with the molecular formula C10H11F2NO and a molecular weight of 199.2 g/mol . This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, substituted with a 2,3-difluorobenzyl group and a hydroxyl group at the 3-position. The presence of the difluorobenzyl group imparts unique chemical properties to the compound, making it of interest in various fields of research.
Métodos De Preparación
The synthesis of 3-(2,3-Difluorobenzyl)azetidin-3-ol typically involves the reaction of azetidine with 2,3-difluorobenzyl halides under basic conditions. One common method involves the use of sodium hydride (NaH) as a base to deprotonate the azetidine, followed by nucleophilic substitution with 2,3-difluorobenzyl bromide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
3-(2,3-Difluorobenzyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Aplicaciones Científicas De Investigación
3-(2,3-Difluorobenzyl)azetidin-3-ol has several applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein-ligand binding.
Medicine: It is investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of bioactive molecules.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(2,3-Difluorobenzyl)azetidin-3-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of the difluorobenzyl group enhances its binding affinity to certain biological targets, potentially leading to inhibitory or modulatory effects on enzymatic activity. The hydroxyl group at the 3-position can form hydrogen bonds with active site residues, further stabilizing the compound’s interaction with its target .
Comparación Con Compuestos Similares
3-(2,3-Difluorobenzyl)azetidin-3-ol can be compared with other azetidine derivatives, such as:
3-(2,4-Difluorobenzyl)azetidin-3-ol: Similar structure but with fluorine atoms at different positions, leading to different chemical properties.
3-(2,3-Dichlorobenzyl)azetidin-3-ol: Chlorine atoms instead of fluorine, which can affect the compound’s reactivity and biological activity.
3-(2,3-Difluorophenyl)azetidin-3-ol: Lacks the benzyl group, resulting in different steric and electronic effects.
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and potential biological activity due to the presence of the difluorobenzyl group.
Propiedades
Fórmula molecular |
C10H11F2NO |
|---|---|
Peso molecular |
199.20 g/mol |
Nombre IUPAC |
3-[(2,3-difluorophenyl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C10H11F2NO/c11-8-3-1-2-7(9(8)12)4-10(14)5-13-6-10/h1-3,13-14H,4-6H2 |
Clave InChI |
BWJDSIVOKZBQRN-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)(CC2=C(C(=CC=C2)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


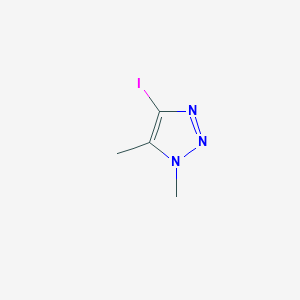

![7-Bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1'-cyclopropane]hydrochloride](/img/structure/B13616149.png)
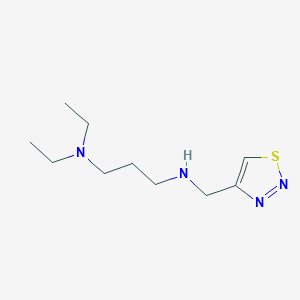
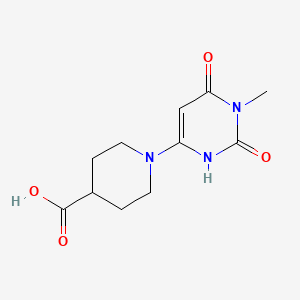
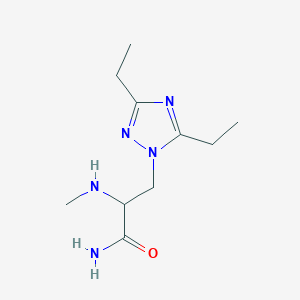

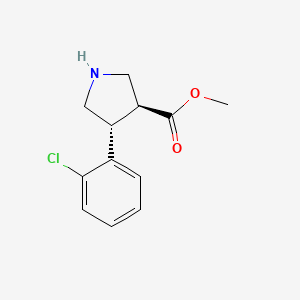
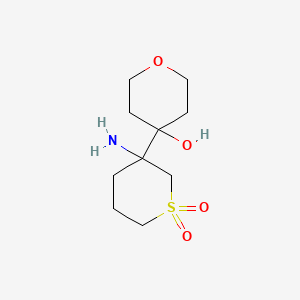
![2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid](/img/structure/B13616185.png)
